Fluorescein-PEG6-Acid
Overview
Description
Fluorescein-PEG6-Acid is a compound that combines the fluorescent properties of fluorescein with the hydrophilic and flexible characteristics of polyethylene glycol (PEG). This compound is widely used in various scientific fields due to its ability to increase solubility in aqueous media and reduce steric hindrance during binding. The excitation and emission maxima of this compound are 494 nm and 517 nm, respectively .
Mechanism of Action
Target of Action
Fluorescein-PEG6-Acid is a xanthene dye . The primary targets of this compound are primary amine groups . These targets play a crucial role in the formation of stable amide bonds when they react with the terminal carboxylic acid of this compound in the presence of activators .
Mode of Action
This compound interacts with its targets (primary amine groups) through a chemical reaction. The terminal carboxylic acid of this compound reacts with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction results in the formation of a stable compound that can be used as a quantum yield standard .
Biochemical Pathways
This compound, being a xanthene dye, is involved in the fluorescence process . The compound has an excitation/emission maximum of 494/517 nm . This property allows it to be used in various biological applications, including targeted probes for specific imaging, flexible monitoring of bacterial growth, and biomedical applications .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This reaction enables the compound to be used as a quantum yield standard . Additionally, the compound’s fluorescent properties allow it to be used in various biological applications, such as targeted imaging .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to react with primary amine groups and form a stable amide bond . Additionally, the compound’s solubility in aqueous media, facilitated by the hydrophilic PEG spacer, can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Fluorescein-PEG6-Acid plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The terminal carboxylic acid group of this compound can react with primary amine groups in the presence of activators such as EDC or DCC . This reaction is crucial for conjugating the dye to proteins, enzymes, and other biomolecules, allowing for their visualization and tracking in various assays . The hydrophilic PEG spacer not only increases solubility but also minimizes steric hindrance, facilitating more efficient binding interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. Its fluorescent properties enable researchers to monitor cellular events in real-time, providing insights into cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can be used in fluorescence resonance energy transfer (FRET)-based sensors to study intracellular pathways and interactions . The compound’s ability to label and track biomolecules makes it a valuable tool for understanding cellular dynamics and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The terminal carboxylic acid group forms stable amide bonds with primary amine groups on proteins and enzymes . This covalent attachment allows for the precise labeling of target molecules, facilitating their detection and analysis in various assays . Additionally, the fluorescent properties of this compound enable the visualization of these interactions, providing valuable insights into the molecular mechanisms underlying cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at -20°C in the dark . Its fluorescence intensity may decrease over prolonged exposure to light or high temperatures . Long-term studies have shown that this compound maintains its labeling efficiency and fluorescence properties in both in vitro and in vivo experiments, making it a reliable tool for long-term studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and alterations in cellular functions . It is essential to determine the optimal dosage to achieve the desired labeling and tracking effects while minimizing any potential toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism . The compound can be metabolically degraded by sequential enzyme reactions, allowing for the visualization of metabolic activity in living cells . This property makes this compound a valuable tool for studying metabolic flux and metabolite levels in different biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The hydrophilic PEG spacer enhances its solubility and facilitates its movement within aqueous environments . This property allows for efficient labeling and tracking of biomolecules in various cellular compartments and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for studying the spatial distribution of biomolecules and understanding their roles in different cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein-PEG6-Acid can be synthesized through a series of chemical reactions involving the attachment of a PEG chain to fluorescein. The process typically involves the following steps:
Activation of Fluorescein: Fluorescein is first activated by converting it into a reactive intermediate, such as fluorescein isothiocyanate.
PEGylation: The activated fluorescein is then reacted with a PEG derivative, such as PEG6-amine, under controlled conditions to form the desired product. This step often requires the use of coupling agents like N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of fluorescein and PEG derivatives are reacted in reactors under optimized conditions to ensure high yield and purity.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to separate and purify the product.
Chemical Reactions Analysis
Types of Reactions
Fluorescein-PEG6-Acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can also undergo esterification reactions with alcohols in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction and Oxidation: Although less common, this compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Amide Bond Formation: EDC, HATU, and primary amines.
Esterification: Alcohols, sulfuric acid, and p-toluenesulfonic acid.
Redox Reactions: Reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Major Products Formed
Amide Bond Formation: Fluorescein-PEG6-amide derivatives.
Esterification: Fluorescein-PEG6-ester derivatives.
Redox Reactions: Reduced or oxidized forms of this compound.
Scientific Research Applications
Fluorescein-PEG6-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting various chemical species and studying reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biomolecules, cells, and tissues.
Medicine: Utilized in diagnostic imaging techniques, such as fluorescence-guided surgery and angiography, to visualize and monitor biological processes.
Industry: Applied in the development of biosensors, drug delivery systems, and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
Fluorescein-PEG6-NHS Ester: Contains an NHS ester group that enables labeling of antibodies and other proteins at primary amines.
Fluorescein-PEG6-Thiourea: Contains a thiourea group that can be used in the synthesis of proteolysis-targeting chimeras (PROTACs).
Uniqueness of Fluorescein-PEG6-Acid
This compound is unique due to its terminal carboxylic acid group, which allows for versatile conjugation with various biomolecules and materials. The PEG6 spacer enhances solubility and reduces steric hindrance, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O13S/c39-25-2-5-29-31(22-25)50-32-23-26(40)3-6-30(32)36(29)28-4-1-24(21-27(28)34(43)51-36)38-35(52)37-8-10-45-12-14-47-16-18-49-20-19-48-17-15-46-13-11-44-9-7-33(41)42/h1-6,21-23,39-40H,7-20H2,(H,41,42)(H2,37,38,52) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATRUXJMOGOVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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